molecular formula C18H20I2O2 B5115646 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene)

1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene)

Cat. No. B5115646
M. Wt: 522.2 g/mol
InChI Key: VSQBPQTXIVESLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene), also known as HDBI, is a chemical compound that has been widely used in scientific research. It is a type of cross-linking reagent that can form covalent bonds between proteins, DNA, and other biomolecules. HDBI has been used in various fields, including biochemistry, molecular biology, and medical research.

Mechanism of Action

1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) can form covalent bonds between biomolecules through its reactive iodine atoms. The cross-linking reaction occurs between the amino or carboxyl groups of proteins and the phosphate backbone of DNA or RNA. The covalent bonds formed by 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) can stabilize protein complexes and prevent their dissociation during purification and analysis.
Biochemical and Physiological Effects:
1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) can affect the biochemical and physiological properties of biomolecules. The cross-linking reaction can alter the conformation and activity of proteins, DNA, and RNA. 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) can also affect the binding affinity and specificity of biomolecules. However, the extent of these effects depends on the concentration and reaction conditions of 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene).

Advantages and Limitations for Lab Experiments

1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) has several advantages for lab experiments. It can cross-link a wide range of biomolecules, including proteins, DNA, and RNA. It can also be used in various experimental conditions, such as different pH values and temperatures. 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) is also relatively easy to use and can be easily synthesized. However, 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) has some limitations. It can be toxic to cells and can affect the function of biomolecules. The cross-linking reaction can also introduce artifacts and false positives in experimental results.

Future Directions

There are several future directions for the use of 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) in scientific research. One direction is to develop new cross-linking reagents that can minimize the side effects of 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene). Another direction is to use 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) in combination with other techniques, such as mass spectrometry and NMR spectroscopy, to study protein complexes and their interactions. 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) can also be used to study the structure and function of membrane proteins, which are difficult to study using traditional methods. Finally, 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) can be used in drug discovery and development to identify new drug targets and to study the mechanism of action of drugs.

Synthesis Methods

1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) can be synthesized through a simple two-step reaction. First, 1,6-hexanediol is reacted with 4-iodobenzene in the presence of a base, such as potassium carbonate, to form the intermediate compound 1,6-hexanediylbis(4-iodobenzene). Then, the intermediate compound is treated with an oxidizing agent, such as sodium periodate, to form 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene).

Scientific Research Applications

1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) has been widely used in scientific research as a cross-linking reagent to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. It can also be used to study the structure and function of biomolecules, such as enzymes and receptors. 1,1'-[1,6-hexanediylbis(oxy)]bis(4-iodobenzene) has been used in various fields, such as biochemistry, molecular biology, and medical research.

properties

IUPAC Name

1-iodo-4-[6-(4-iodophenoxy)hexoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20I2O2/c19-15-5-9-17(10-6-15)21-13-3-1-2-4-14-22-18-11-7-16(20)8-12-18/h5-12H,1-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQBPQTXIVESLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCCOC2=CC=C(C=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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